Tebufenpyrad's primary molecular mechanism is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), which is a critical component of the electron transport chain [1] [2]. This inhibition halts ATP production, leading to energy depletion and cell death in target pests [1] [3].
Research in mammalian systems reveals this compound's mechanisms and potential toxic effects at the cellular level, which are relevant for toxicological risk assessment.
Neurotoxicity and Mitochondrial Dysfunction: In rat dopaminergic neuronal cells (N27 cells), this compound exposure induced dose-dependent cell death (EC₅₀ of 3.98 μM) [3]. The treatment rapidly suppressed the mitochondrial oxygen consumption rate (OCR), decreased ATP-linked respiration, and reduced overall respiratory capacity, paralleling the effects of rotenone, a known complex I inhibitor [3]. This was accompanied by oxidative stress, including increased reactive oxygen species (ROS) generation and damage to mitochondrial enzymes [3].
Reproductive Toxicity: A study on porcine trophectoderm (pTr) and uterine luminal epithelial (pLE) cells demonstrated that this compound disrupts processes critical for embryo implantation [4]. The compound induced:
The diagram below illustrates the key signaling pathways and cellular processes disrupted by this compound, as identified in the in vitro studies on porcine cells:
Cellular pathways impacted by this compound exposure
The Seahorse XF Analyzer is a key tool for measuring the impact of compounds like this compound on cellular bioenergetics. Below is a generalized workflow based on the cited research [3]:
General workflow for mitochondrial function assay
Understanding the persistence and regulatory approval of this compound is crucial for a comprehensive technical overview.
| Property | Value / Status | Notes |
|---|---|---|
| Water Solubility (pH 7, 20°C) | 2.39 mg/L [5] | Low solubility |
| Octanol-Water Partition Coefficient (Log P) | 4.93 [5] | High lipophilicity |
| EU Approval Status | Approved until 31/01/2027 [5] | Candidate for substitution due to PBT (Persistent, Bioaccumulative, Toxic) criteria [5] |
| US Approval Status | Registered for use, including on ornamental plants in commercial greenhouses [1] |
| Dissipation Half-Life (Example Crops) | 3.0–4.2 days in Angelica leaves [6] 3.8–4.2 days in Aster scaber [7] | Moderately persistent; varies by crop and environment |
This compound is detected in various environmental samples, including rivers (up to 0.337 mg/L) and agricultural commodities like chili peppers (0.186 mg/kg) [4].
The following table summarizes the acute oral and dermal LD50 values for tebufenpyrad in laboratory mammals, which indicate its toxicity following a single exposure [1].
| Species | Sex | Route of Exposure | LD50 Value | Toxicity Category |
|---|---|---|---|---|
| Rat | Male | Oral | 595 mg/kg | Moderate Toxicity |
| Rat | Female | Oral | 997 mg/kg | Moderate Toxicity |
| Mouse | Male | Oral | 224 mg/kg | Moderate Toxicity |
| Mouse | Female | Oral | 210 mg/kg | Moderate Toxicity |
| Rat | Not Specified | Dermal | >2000 mg/kg | Low Toxicity |
Research on early life stages of European sea bass (Dicentrarchus labrax) demonstrates that this compound is both toxic and teratogenic to aquatic organisms [2].
| Life Stage | Endpoint | Value (ppm) |
|---|---|---|
| Embryo | LC50 (96-hour) | 43.96 ppm |
| Larvae | LC50 (96-hour) | 25.67 ppm |
The study observed malformations including pericardial edema, yolk sac edema, and spinal deformities (lordosis, kyphosis), with the rate of malformations increasing with concentration [2].
The following diagram and table outline a standard laboratory bioassay method used to evaluate the contact toxicity of pesticides to mites and bees, as applied in recent research [3].
Experimental workflow for contact toxicity bioassay.
| Step | Protocol Detail | Description & Purpose |
|---|---|---|
| 1. Preparation | Test Compound Dilution | Active ingredients are dissolved in a solvent like acetone to create a stock solution, which is then serially diluted to test different concentrations [3]. |
| 2. Exposure | Surface Contact (Glass Vial Bioassay) | The inner surface of glass vials is coated with the test solution. The solvent is allowed to evaporate, leaving a dry residue. Adult mites or bees are then introduced into the vials [3]. |
| 3. Control Groups | Solvent & Reference Controls | Vials treated with solvent alone (e.g., acetone) serve as a negative control. A death control (e.g., a high dose of amitraz for mites) verifies test organism sensitivity [3]. |
| 4. Incubation | Environmental Conditions | Sealed vials are kept in darkness at standard laboratory temperature and humidity (e.g., 25-27°C, 60-65% RH) to prevent stress from variable conditions [3]. |
| 5. Data Collection | Mortality Assessment | Mortality is recorded at set intervals (e.g., 4, 24, and 48 hours). An organism is typically considered dead if it shows no movement after gentle prodding [3]. |
This compound's primary mode of action is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain [1]. This disruption halts ATP production, ultimately leading to cellular death and the death of the target pest [1].
The table below summarizes the primary biotransformation pathways and metabolites of Tebufenpyrad identified in scientific studies.
| Biotransformation Pathway | Metabolites Formed | Key Enzymes / Systems Involved | Experimental Model |
|---|---|---|---|
| Hydroxylation (Primary Phase I) | Hydroxylated forms at the ethyl group and tert-butyl group [1]. | Cytochrome P450 (CYP) enzymes [2]. | Human hepatic cells (HepaRG, PHHs), rodent studies [2] [1]. |
| Further Oxidation | Carboxylic acid derivatives from the oxidized ethyl and tert-butyl groups [1]. | Dehydrogenases [1]. | Rodent studies (in vivo) [1]. |
| Conjugation (Phase II) | Sulfate conjugates of the carboxylic acid metabolites [1]. | Sulfotransferases (SULTs) [1]. | Rodent studies; pathways showed sex-dependent differences [1]. |
To support your own research, here are the detailed methodologies from key studies on this compound metabolism and toxicity.
This study used a multi-omics approach to investigate the fate and effects of this compound in human liver cells.
This study examined the biochemical effects of this compound on reproductive cell lines.
The following diagram illustrates the primary biotransformation pathway of this compound and its key cellular consequences, integrating information from the referenced studies.
Summary of this compound's metabolism and cellular toxicity pathways.
The biotransformation of this compound is closely linked to its mechanism of toxicity, with several critical implications:
The table below summarizes the key mammalian toxicity findings for tebufenpyrad from in vitro and in vivo studies.
| Toxicity Aspect | Experimental Model | Key Findings/Effects | Quantitative Data (Dose/Concentration) |
|---|
| Acute Neurotoxicity & Mitochondrial Dysfunction | Rat dopaminergic neuronal cells (N27) | • Induced cell death • Inhibited mitochondrial complex I • Increased ROS generation • Reduced mitochondrial oxygen consumption rate (OCR) • Decreased cellular ATP levels • Caused mitochondrial fragmentation | • EC₅₀: 3.98 μM (cell death) [1] • Significant effects at 3 μM [1] | | Reproductive Toxicity | Porcine trophectoderm & luminal epithelial cells | • Reduced cell viability & antiproliferative effects • Induced G1 phase cell cycle arrest • Triggered apoptosis & ROS production • Disrupted cytosolic & mitochondrial calcium homeostasis • Impaired cell migration • Altered pregnancy-related gene expression | • Effects observed at tested concentrations (specific values not provided) [2] | | Chronic Toxicity & Carcinogenicity (Database Profile) | U.S. EPA ToxRefDB (Rodent chronic/cancer studies) | • Classified as causing tissue-specific pathological lesions • Identified as a high-risk chemical for progression to cancer pathologies | • Pathology observed in >90% of chemicals in liver, kidney, thyroid, lung, testis, spleen [3] • 167 of 310 chemicals caused cancer-related pathologies [3] |
For researchers aiming to replicate or build upon key findings, the methodologies from pivotal studies are detailed below.
This protocol is adapted from studies on rat dopaminergic neuronal (N27) cells [1].
This protocol is based on the study using porcine reproductive cell lines [2].
This compound's primary mode of action is inhibiting mitochondrial Complex I, which triggers a cascade of cellular dysfunctions. The diagram below illustrates this key neurotoxic mechanism.
Mechanism of this compound-Induced Neurotoxicity: The compound inhibits mitochondrial Complex I, leading to ROS overproduction and ATP depletion. These primary defects converge to disrupt calcium signaling and cause mitochondrial fragmentation, ultimately triggering apoptotic cell death.
Understanding the compound's regulatory and physical profile is crucial for a holistic risk assessment.
| Property | Detail |
|---|---|
| Pesticide Type | Acaricide; Insecticide (Pyrazole class) [4] |
| Mode of Action | Mitochondrial complex I electron transport inhibitor (IRAC Group 21A) [4] |
| EU Approval Status | Approved until 31/01/2027; Candidate for Substitution (CfS) due to PBT (Persistent, Bioaccumulative, Toxic) criteria [4] |
| Water Solubility | 2.39 mg/L (at 20 °C, pH 7) [4] |
| Log P (Octanol-Water) | 4.93 (Indicates high lipophilicity and potential for bioaccumulation) [4] |
For drug development professionals and toxicologists, the following points are critical:
This table summarizes core data on tebufenpyrad's behavior and potential for environmental impact, based on regulatory and experimental data [1].
| Parameter | Value | Conditions / Notes | Implication / Significance |
|---|---|---|---|
| Water Solubility | 2.39 mg/L | 20°C, pH 7 [1] | Low solubility; potential for adsorption to soil and sediment. |
| Octanol-Water Partition Coefficient (Log KOW) | 4.93 [1] | High | High potential for bioaccumulation in aquatic organisms. |
| Soil Half-Life (DT50) | 19.5 days (Lab), 13 days (Field) [1] | Aerobic conditions | Moderately persistent in the environment. |
| Toxicity to Aquatic Organisms | |||
| - Daphnia magna (EC50) | 0.078 mg/L [1] | 48-hour | Highly toxic to aquatic invertebrates. |
| - Rainbow trout (LC50) | 0.11 mg/L [1] | 96-hour | Highly toxic to fish. |
| - Freshwater Shrimp (NOEC) | 0.67 µg/L [2] | Neocaridina palmata, 21-day study | Adverse population-level effects observed at very low concentrations. |
Research highlights specific risks, particularly to freshwater ecosystems:
Here are the methodologies from key studies on residue analysis in crops and ecotoxicology in aquatic systems.
This method, based on a 2023 study, uses LC-MS/MS for high-sensitivity analysis [3].
The workflow for this protocol is as follows:
This 2022 study used indoor microcosms to replicate freshwater environments and assess complex interactions [2].
The conceptual framework for this ecotoxicological assessment is shown below:
Based on the search results, the following areas have limited publicly available data and warrant further investigation:
Tebufenpyrad is a pyrazole-based acaricide and insecticide that functions as a mitochondrial electron transport inhibitor (METI), widely used in agricultural production for controlling mites and various insect pests. The compound's chemical structure features a pyrazol-5-carboxamide moiety, which contributes to its biological activity and analytical properties. With increasing regulatory scrutiny and food safety concerns, accurate and sensitive methods for detecting this compound residues in food commodities and environmental samples have become essential for compliance with Maximum Residue Limits (MRLs) established by regulatory bodies worldwide.
The analysis of pesticide residues in complex matrices presents significant challenges due to the need for selective detection at trace levels (typically μg/kg) amidst potentially interfering compounds. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the gold standard technique for this compound determination, offering the specificity, sensitivity, and throughput required for modern residue analysis. This application note provides detailed protocols for this compound residue analysis using HPLC-MS/MS, including sample preparation, chromatographic separation, mass spectrometric detection, and method validation based on current scientific literature and regulatory guidelines.
Reverse-phase chromatography represents the most widely employed separation mechanism for this compound analysis, utilizing C18 stationary phases with particle sizes typically ranging from 1.7-2.7 μm for optimal efficiency. The compound's moderate hydrophobicity (log P ~ 4.5) makes it well-suited for separation using aqueous-organic mobile phase systems. The typical mobile phase consists of water and acetonitrile, both modified with volatile additives such as formic acid (0.1%) or ammonium formate (5-10 mM) to enhance ionization efficiency and chromatographic performance. Under these conditions, this compound typically elutes with retention times between 5-10 minutes, depending on the specific gradient profile and column dimensions employed.
The selection of chromatographic conditions must balance resolution, analysis time, and matrix effects. Shorter columns (50-100 mm) with sub-2μm particles provide rapid analysis but may exhibit increased matrix effects, while longer columns (100-150 mm) offer improved separation at the expense of longer run times and higher backpressures. Matrix effects, particularly ionization suppression or enhancement in the mass spectrometer source, represent a significant challenge in this compound analysis and must be carefully evaluated during method development.
This compound contains ionizable functional groups that facilitate efficient ionization under both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) conditions. ESI in positive mode typically provides superior sensitivity for this compound, generating predominant protonated molecules [M+H]+ at m/z 334. The compound fragments in a characteristic pattern when subjected to collision-induced dissociation (CID), producing product ions that enable selective multiple reaction monitoring (MRM) transitions.
Table 1: Characteristic MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Application |
|---|---|---|---|
| 334.0 | 145.0 | 25-35 | Quantification |
| 334.0 | 117.0 | 35-45 | Confirmation |
| 334.0 | 277.0 | 15-25 | Supplementary |
The most abundant transition (typically m/z 334→145) is generally used for quantification, while secondary transitions (e.g., m/z 334→117) provide confirmation, with ion ratios serving as identification criteria according to SANTE/11813/2017 guidelines. Instrument parameters, including source temperature, desolvation gas flow, and collision cell pressure, must be optimized for each specific instrument platform to maximize sensitivity and reproducibility.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach represents the most widely employed sample preparation technique for this compound residue analysis in plant matrices [1] [2]. The method provides excellent recovery with minimal steps and has been validated across numerous commodity groups.
Method validation for this compound residue analysis should follow established guidelines such as SANTE/11813/2017 [2]. The key validation parameters include:
Table 2: Method Validation Parameters for this compound Analysis
| Parameter | Acceptance Criteria | Reported Performance |
|---|---|---|
| Linearity | r² ≥ 0.99 | 0.999 or higher [4] |
| LOQ | ≤ MRL or 0.01 mg/kg | 0.01-0.033 mg/kg [1] [4] |
| Accuracy (Recovery) | 70-120% | 80.76-115.9% [1] [3] |
| Precision (RSD) | ≤ 20% | <5-20% [1] [4] |
| Matrix Effects | Documented | 19.38% (mild) [5] |
The limit of quantification (LOQ) for this compound typically ranges between 0.01-0.033 mg/kg depending on the matrix and instrumentation [1] [4]. Recovery rates should be evaluated at least at three fortification levels (LOQ, 10×LOQ, and 50×LOQ or at the MRL) with a minimum of five replicates per level. Matrix effects are quantified by comparing the analyte response in matrix-matched standards to those in pure solvent, with matrix-matched calibration recommended for quantification to compensate for suppression or enhancement effects [4].
The validated HPLC-MS/MS method has been successfully applied to monitor this compound residues in various agricultural commodities to ensure compliance with established MRLs. Recent regulatory assessments have confirmed the suitability of this approach for monitoring programs. Following the Article 12 MRL review for this compound, the European Food Safety Authority (EFSA) confirmed that data gaps regarding analytical methods for animal commodities have been satisfactorily addressed [6] [7]. The existing MRLs for various commodities have been revised based on new residue trials, with the updated consumer risk assessment indicating no intake concerns for chronic or acute exposure [6].
HPLC-MS/MS analysis enables the study of this compound dissipation patterns in crops, providing crucial data for establishing appropriate pre-harvest intervals (PHI). Studies have demonstrated that this compound residues follow first-order kinetics with biological half-lives ranging from 3.0-4.2 days in various matrices including perilla leaves, Aster scaber, and angelica leaves [1] [3] [4]. This information supports the establishment of Pre-Harvest Residue Limits (PHRLs) to prevent MRL exceedances during export and distribution. Research has shown that this compound residues typically decline to levels below established MRLs within 10-14 days after application when used according to recommended dosage conditions [1] [3].
Implement a comprehensive quality control system including:
HPLC-MS/MS analysis coupled with QuEChERS sample preparation provides a robust, sensitive, and selective method for the determination of this compound residues in agricultural commodities. The method meets regulatory requirements for monitoring programs with demonstrated performance characteristics including low limits of quantification (0.01 mg/kg), excellent accuracy (80.76-115.9% recovery), and appropriate precision (RSD < 20%). The detailed protocols presented in this application note enable laboratories to implement reliable this compound residue analysis, supporting food safety monitoring and regulatory compliance efforts worldwide.
For a method to be considered valid, it must meet predefined performance criteria across several parameters. The following table summarizes the key criteria based on current guidelines for pesticide residue analysis, such as the SANTE guidelines [1].
| Validation Parameter | Acceptance Criterion | Experimental Brief |
|---|---|---|
| Retention Time (RT) Tolerance | ± 0.1 min (absolute) or ± 1% (relative to internal standard) [1] | Compare RT of analyte in sample vs. standard. |
| Linearity | Correlation coefficient (r) ≥ 0.99 [2] | Analyze calibration standards across concentration range (e.g., LOQ to 200%) [3]. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 20% (at LOQ level) [2] | Analyze at least 5 fortified sample replicates at one concentration. |
| Precision (Intermediate Precision) | RSD ≤ 20% (at LOQ level) between different days/analysts [2] | Repeat precision study on a different day with a different analyst. |
| Accuracy (Recovery) | Typically 70-120% [2] | Fortify blank matrix with analyte at multiple levels (e.g., 0.1, 1, 5, 20 ng/mL) and analyze [2]. |
| Limit of Quantification (LOQ) | Sufficiently low to verify compliance with MRL; S/N ≥ 10 [3] [2] | Fortify at decreasing concentrations to determine the lowest level meeting precision/accuracy criteria. |
| Selectivity/Specificity | No interfering peaks at analyte RT in blank control [4] | Analyze independent blank matrix samples to check for interferences. |
| Ion Ratio Tolerance | ± 30% relative (comparing sample to standard) [1] | For LC/GC-MS/MS, monitor at least two transitions (one quantifier, one qualifier). |
This protocol evaluates the method's ability to accurately recover the analyte from the sample matrix and the consistency of the results.
Recovery (%) = (Measured Concentration / Fortified Concentration) × 100.This protocol confirms the identity of the analyte by verifying its retention time and the ratio of its characteristic ions.
ΔRT = |RT_sample - RT_standard|.Relative Difference (%) = |(Ratio_sample - Ratio_standard)| / Ratio_standard × 100.This compound is a pesticide whose Maximum Residue Levels (MRLs) in the European Union were recently reviewed. The confirmatory data submitted for crops like peaches, apricots, blackberries, and dewberries were assessed as satisfactory, with updated MRLs established for some commodities [5] [6].
The diagram below outlines the logical sequence and decision points in the method validation process.
This compound is a pyrazole carboxamide acaricide and insecticide that has been in commercial use since 1993, with registrations in Japan, the United States (2002), and various European countries. It is classified as a mitochondrial complex I electron transport inhibitor (IRAC Group 21A) that specifically blocks NADH oxidation, resulting in rapid cessation of feeding and mortality in target pests. The compound exhibits both contact and stomach action against all developmental stages of mites, including eggs, larvae, nymphs, and adults. This compound demonstrates translaminar movement within plant tissues, enabling control of pests on both upper and lower leaf surfaces, though it lacks true systemic activity within the vascular system. Its rapid knockdown effect typically achieves complete mite control within 48 hours of application, with residual activity persisting for up to five weeks under optimal conditions.
Table 1: Basic Chemical and Physical Properties of this compound
| Property | Specification |
|---|---|
| IUPAC Name | N-(4-tert-butylbenzyl)-4-chloro-3-ethyl-1-methylpyrazole-5-carboxamide |
| CAS Registry Number | 119168-77-3 |
| Molecular Formula | C₁₈H₂₄ClN₃O |
| Molecular Weight | 333.8 g/mol |
| Physical State | Colorless crystalline solid |
| Melting Point | 61-62°C |
| Vapor Pressure | <1 × 10⁻² mPa (25°C) |
| Octanol-Water Partition Coefficient (log P) | 4.93 |
| Water Solubility (pH 7, 20°C) | 2.39 mg/L |
| Stability | Stable to hydrolysis (DT₅₀ >28 days at pH 5, 7, and 9) |
This compound is registered for use on a wide range of greenhouse crops, including tomatoes, peppers, cucumbers, eggplants, strawberries, ornamentals, and various leafy vegetables. It provides effective control against multiple mite species across the Tetranychus, Panonychus, Oligonychus, and Eotetranychus genera, including the two-spotted spider mite (Tetranychus urticae), European red mite (Panonychus ulmi), and fruit tree red spider mite. The compound also exhibits secondary activity against hemipteran pests such as aphids, though its primary use remains focused on mite management.
Table 2: this compound Application Rates for Major Greenhouse Crops
| Crop | Application Rate | Application Volume | PHI (Days) | Maximum Applications per Season |
|---|---|---|---|---|
| Tomatoes | 500 g ai/ha | 10 g ai/hL | 7 | 1 |
| Peppers | 500 g ai/ha | 10 g ai/hL | 7 | 1 |
| Cucumbers | 500 g ai/ha | 10 g ai/hL | 7 | 1 |
| Eggplants | 500 g ai/ha | 10 g ai/hL | 7 | 1 |
| Strawberries | 500 g ai/ha | 10 g ai/hL | 7 | 1 |
| Ornamentals | 500 g ai/ha | 10 g ai/hL | - | 1 |
Greenhouse applications should be made when monitoring programs detect early infestations, as this compound is most effective against developing populations before they reach damaging levels. For optimal coverage, applications should utilize medium-fine sprays with sufficient volume to ensure thorough coverage of both upper and lower leaf surfaces. Due to the high risk of resistance development, only one application per growing season is recommended, with rotation to acaricides from different IRAC mode of action groups.
This compound is commercially available in several formulations, including emulsifiable concentrates (EC) at 10-20%, wettable powders (WP) at 10-20%, water-dispersible granules, and oil-in-water emulsions. The selection of formulation type should consider compatibility with existing spray equipment, potential for phytotoxicity, and required residue profiles. Compatibility studies with other pesticides should be conducted on a small scale before mixing in commercial applications, though the compound is generally compatible with most commonly used greenhouse pesticides except strongly alkaline mixtures.
Recent studies have investigated the dissipation dynamics of this compound across various crops to establish appropriate pre-harvest residue limits (PHRLs). In angelica leaves, field trials demonstrated a biological half-life of 3.0-4.2 days for this compound, with dissipation constants ranging between 0.0960 and 0.1725 across different growing regions [1]. This rapid dissipation follows first-order kinetics, with residue levels decreasing to below maximum residue limits (MRLs) within the established pre-harvest interval (PHI) of 7 days when applied according to label directions.
Strawberry studies have further confirmed that this compound exhibits a dissipation half-life of 1.3-4.8 days across various pesticide classes, consistent with the pattern observed in leafy vegetables [2]. The compound's relatively short persistence profile reduces the risk of extended residual activity while providing sufficient protection during critical pest management periods. The establishment of PHRLs enables growers to monitor residue levels before harvest and make informed decisions regarding harvest timing to ensure compliance with MRL regulations.
Table 3: Maximum Residue Limits (MRLs) for this compound in Select Crops
| Commodity | MRL (mg/kg) | Region/Regulating Body |
|---|---|---|
| Pome Fruits | 0.2-0.5 | European Union |
| Strawberries | 0.5-1.0 | European Union |
| Tomatoes | 0.5-1.0 | European Union |
| Cucumbers | 0.2-0.5 | European Union |
| Peppers | 0.5-1.0 | European Union |
| Leafy Vegetables | 1.0-2.0 | European Union |
The European Union has established a comprehensive regulatory framework for this compound under Regulation (EC) No 396/2005, with approval currently extending until January 31, 2027 [3]. The compound has been identified as a candidate for substitution due to meeting two 'Persistent-Bioaccumulative-Toxic' criteria, indicating the need for particularly careful risk mitigation measures during use. The acceptable daily intake (ADI) for this compound has been established at 0.02 mg/kg body weight by the Joint Meeting on Pesticide Residues (JMPR), with an acute reference dose (ARfD) of the same value.
This compound exhibits moderate acute oral toxicity, with LD₅₀ values of 595 mg/kg for male rats and 997 mg/kg for female rats. The acute percutaneous LD₅₀ in rats exceeds 2000 mg/kg, indicating low dermal absorption potential. The compound is non-irritating to skin but slightly irritating to eyes in rabbit studies and does not function as a skin sensitizer in guinea pig models [4]. Inhalation toxicity studies demonstrated LC₅₀ values of 2660 mg/m³ for male rats and >3090 mg/m³ for female rats.
Recent investigations into cellular effects have revealed that this compound can induce cell cycle arrest at the G1 phase and disrupt calcium homeostasis in mammalian cells at concentrations exceeding typical environmental exposure levels [5]. In porcine trophectoderm and luminal epithelial cells, this compound triggered apoptosis and excessive reactive oxygen species production, potentially affecting implantation processes [6]. Hepatic toxicity studies using human HepaRG cells demonstrated that this compound undergoes extensive metabolism in liver systems and can influence PPARγ and STAT signaling pathways at micromolar concentrations [7].
This compound presents high toxicity to aquatic organisms, particularly fish, with a 48-hour LC₅₀ for carp of 0.073 mg/L [4]. Daphnia species also show sensitivity, with a 3-hour LC₅₀ of 1.2 mg/L. In contrast, the compound demonstrates low toxicity to honeybees and birds, with acute oral LD₅₀ for mallard ducks >2000 mg/kg and dietary LC₅₀ for mallard ducks and bobwhite quail >5000 mg/kg diet.
Environmental fate studies indicate that this compound undergoes aerobic degradation in soil with a half-life of 20-30 days. The soil adsorption coefficient (Koc) ranges from 1380 to 4930, indicating moderate to high adsorption potential and low mobility in most agricultural soils. The compound is classified as "not readily biodegradable" and poses a category 1 hazard for both acute and chronic risk to aquatic environments [3]. These environmental characteristics necessitate careful application practices in greenhouse settings to prevent contamination of water systems through drainage or runoff.
Several mite species, including Tetranychus urticae and Yetranychus kanzawai, have demonstrated the capacity to develop resistance to this compound [3]. To mitigate resistance development, implement the following strategies:
This protocol describes a precise and accurate method for determining this compound residues in greenhouse crop matrices using QuEChERS extraction followed by LC-MS/MS analysis. The method has been validated for various crops including tomatoes, cucumbers, peppers, strawberries, and leafy vegetables with a limit of quantification (LOQ) of 0.01 mg/kg [1].
The method validation should demonstrate:
The following diagram illustrates the complete analytical workflow:
This compound functions as a potent inhibitor of mitochondrial electron transport at complex I (NADH:ubiquinone oxidoreductase), specifically blocking electron transfer from NADH to ubiquinone. This inhibition disrupts the proton gradient across the mitochondrial inner membrane, ultimately impairing ATP synthesis through oxidative phosphorylation. The following diagram illustrates the molecular mechanisms and cellular consequences of this compound exposure:
The primary biochemical effects begin with the specific inhibition of mitochondrial complex I enzymes without affecting other respiratory chain complexes [7]. This inhibition leads to reactive oxygen species (ROS) overproduction and general ATP depletion throughout exposed cells. The resulting energy crisis and oxidative stress trigger disruption of calcium homeostasis in both cytosol and mitochondria, activating several stress response pathways.
At the cellular level, these disruptions manifest as cell cycle arrest in the G1 phase and reduced migratory capacity in various cell types [5]. Longer exposures or higher concentrations ultimately activate apoptotic pathways through both mitochondrial and death receptor signaling cascades. In mammalian reproductive systems, these effects can potentially compromise implantation processes through effects on both trophectoderm and uterine epithelial cells [6]. In hepatic systems, this compound exposure influences PPARγ and STAT signaling pathways, potentially disrupting metabolic functions [7].
This compound remains a valuable tool for integrated mite management in greenhouse production systems when used according to established guidelines. Its rapid knockdown activity against multiple mite developmental stages, combined with favorable safety profiles for pollinators and mammals when properly applied, supports its continued use in resistance management rotations. However, the compound's high aquatic toxicity and potential for resistance development necessitate careful application practices and adherence to restricted use patterns.
Future research directions should focus on optimizing application timing through improved monitoring techniques, developing precision application technologies to reduce environmental loading, and elucidating sublethal effects on non-target organisms at field-realistic concentrations. Additionally, further investigation into the molecular mechanisms underlying its effects on mammalian systems will contribute to more comprehensive risk assessments and application safety guidelines.
This compound is a potent mitochondrial electron transport inhibitor (METI) acaricide classified under IRAC MoA Group 21A that functions by disrupting cellular energy production in target pests. This pyrazolecarboxamide compound exhibits strong activity against various mite species through both contact and ingestion modes of action, making it particularly valuable for integrated pest management programs in high-value agricultural systems. The chemical's translaminar properties enable it to penetrate leaf tissues and reach pests residing on the undersides of leaves, providing comprehensive protection that is less dependent on complete spray coverage [1] [2].
The establishment of Pre-Harvest Residue Limits (PHRLs) for this compound represents a critical component of food safety management systems, particularly as regulatory agencies worldwide strengthen monitoring of pesticide residues in agricultural commodities. PHRLs serve as proactive management tools that specify maximum permissible pesticide concentrations at designated intervals before harvest, enabling growers to make informed decisions regarding crop scheduling and pesticide application timing. This approach complements traditional Maximum Residue Limits (MRLs) by providing actionable data during the pre-harvest phase rather than after harvest when remediation options are limited [3]. For this compound, establishing accurate PHRLs is especially important due to its persistence characteristics and use patterns on various crops, including angelica leaves, Aster scaber, fruits, and vegetables [3] [4].
Table 1: Key Chemical Properties of this compound Relevant to PHRL Studies
| Property | Specification | Significance in PHRL Studies |
|---|---|---|
| Chemical Formula | C₁₈H₂₄ClN₃O | Determines analytical detection methods |
| Molecular Mass | 333.86 g·mol⁻¹ | Essential for residue quantification |
| Water Solubility | 2.39 mg/L at pH 7, 20°C | Influences dissipation rate and mobility |
| Octanol-Water Partition Coefficient (Log P) | 4.93 | Indicates high lipophilicity and potential for bioaccumulation |
| Melting Point | 64-66°C | Affects environmental stability |
| Vapor Pressure | <0.00015 mPa (20°C) | Low volatility reduces atmospheric dissipation |
| Hydrolysis Half-life | Stable at pH 4-9 | Persistence in various environmental conditions |
| Primary Formulations | 20% WP, 10% EC | Influences application methods and residue profiles |
The following diagram illustrates the comprehensive workflow for establishing this compound PHRLs, integrating field experiments, laboratory analysis, and computational modeling:
Field trials must be conducted in minimum three geographically distinct locations with varying climatic conditions to account for environmental influences on pesticide dissipation. Each location should have latitude differences exceeding 20 km to ensure meaningful environmental variation, with considerations for factors such as temperature, humidity, rainfall patterns, and soil characteristics that may influence residue persistence. For this compound studies on angelica leaves, research demonstrated the importance of multi-location trials conducted in regions such as Sancheong-gun (Gyeongsangnam-do), Jeonju-si (Jeollabuk-do), and Jecheon-si (Chungcheongbuk-do) to capture regional variations in dissipation kinetics [3]. Each experimental site must include buffer zones of at least 1 meter between treated replicate areas to prevent cross-contamination, with each treatment plot covering a minimum area of 10 m² to ensure representative sampling throughout the study period [3].
Pesticide applications must follow manufacturer recommendations and regional guidelines for safe use. For this compound (10% EC), applications should be prepared at 2000-fold dilution (approximately 10 mL product/20 L total solution) and applied as a foliage treatment at a rate of 120 L/10 acres using calibrated backpack sprayers [3]. Application timing should respect the established pre-harvest interval (PHI), which is typically 7 days for angelica leaves with a single application permitted before harvest [3]. Sample collection should occur at 0 (2-4 hours after application), 1, 3, 5, 7, and 10 days after pesticide application, with each sampling point collecting 15 individual units from each treatment replicate to ensure statistical robustness [3] [4]. All samples must be immediately transported to the laboratory under controlled temperature conditions (ideally with ice packs) to prevent residue degradation prior to analysis.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method represents the gold standard for pesticide residue extraction in plant matrices. For this compound analysis in angelica leaves, the validated protocol involves homogenizing 10 g of representative sample with 10 mL of acetonitrile followed by the addition of QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citr·2H₂O, and 0.5 g Na₂HCitr·1.5H₂O) [3]. After vigorous shaking and centrifugation, the supernatant undergoes a dispersive-SPE cleanup using 25 mg PSA and 150 mg MgSO₄ to remove interfering compounds such as organic acids, pigments, and sugars [3]. For alternative matrices like apples, studies have demonstrated effectiveness with acetone-based extraction followed by liquid-liquid partitioning with methylene chloride and Florisil column cleanup,
particularly when analyzing multiple pesticide residues with varying polarities [5].
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the preferred analytical technique for this compound quantification due to its high sensitivity and selectivity. The method should demonstrate good linearity with a correlation coefficient (R²) ≥ 0.999 within the quantitation range of 0.005 to 0.5 mg/kg [3]. Method validation must establish recovery rates within the acceptable range of 70-120% with relative standard deviations (RSD) ≤ 20%; for this compound in angelica leaves, recovery rates of 94.5-111.1% have been documented [3]. The limit of quantification (LOQ) should be established at or below 0.01 mg/kg to ensure adequate sensitivity for monitoring residue dissipation patterns, particularly as concentrations approach the established MRLs [3]. Given the substantial matrix effects observed with this compound (reported as medium-to-strong), matrix-matched calibration standards must be employed to ensure accurate quantification [3].
Table 2: Method Validation Parameters for this compound Residue Analysis
| Validation Parameter | Acceptance Criteria | Documented Performance in Angelica Leaves |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | > 0.999 within 0.005-0.5 mg/kg range |
| Recovery (%) | 70-120% | 94.5-111.1% |
| Relative Standard Deviation | ≤ 20% | Within acceptable limits |
| Limit of Quantification | ≤ 0.01 mg/kg | 0.01 mg/kg |
| Matrix Effect | Compensated with calibration | Medium-to-strong, addressed with matrix-matched calibration |
| Storage Stability | 70-120% | Within acceptable range over study period |
Dissipation kinetics of this compound follow predominantly first-order decay patterns characterized by progressive reduction in residue concentrations over time. The half-life (DT₅₀) represents the time required for the pesticide residue concentration to decrease by 50% and is calculated from the dissipation constant (k) using the formula: DT₅₀ = ln(2)/k [3]. Research on angelica leaves has documented biological half-lives of 3.0-4.2 days for this compound across different geographical locations, with dissipation constants ranging between 0.0960-0.1725 depending on environmental conditions [3]. For Aster scaber, reported half-lives are slightly longer at 3.8-4.2 days, emphasizing the importance of crop-specific kinetics [4]. While first-order kinetics have traditionally been applied, recent evidence suggests that double-exponential models may provide superior fit for certain pesticide-crop combinations, particularly when multiple dissipation mechanisms operate simultaneously [5].
Double-exponential decay modeling accounts for both the initial rapid dissipation phase (often influenced by environmental factors) and the subsequent slower degradation phase (typically governed by biochemical processes). This approach has demonstrated superior performance (R² = 0.67-1.00) compared to traditional zero-, first-, and second-order models for pesticides in apples, suggesting its potential applicability for this compound PHRL estimation [5]. The double-exponential model is expressed mathematically as:
Cₜ = A·e^(-αt) + B·e^(-βt)
Where Cₜ is the concentration at time t, A and B are regression coefficients representing the initial concentrations of two pesticide pools, and α and β are their respective dissipation rate constants [5]. This model's parameters enable more accurate PHRL estimation for determining safe harvest dates that ensure compliance with established MRLs [5].
The following diagram illustrates the relationship between dissipation modeling and PHRL establishment:
Pre-Harvest Residue Limits are calculated using dissipation kinetic parameters to estimate the maximum permissible residue concentration at specific time points before harvest that will ensure compliance with MRLs at harvest. The PHRL derivation process involves selecting the most conservative dissipation constant (typically the minimum value of the regression coefficient from the dissipation curve regression equation) to establish safety margins that account for environmental variability [3]. For this compound in angelica leaves, the calculated dissipation constants ranged between 0.0960-0.1720 across different field sites, with the most conservative value used for PHRL establishment [3]. The PHRL is then calculated using the formula:
PHRL = MRL × e^(k×t)
Where k is the dissipation constant and t is the time before harvest [3]. This approach ensures that if residue concentrations exceed the PHRL at the specified pre-harvest interval, growers can implement measures such as disposal, shipment delay, or purpose conversion to prevent MRL violations at harvest [3].
Human health risk assessment for this compound residues involves calculating the hazard quotient (HQ) to evaluate potential consumer exposure in relation to established toxicological reference values. The HQ is derived by comparing the estimated daily intake (EDI) with the acceptable daily intake (ADI), where an HQ value less than 100% indicates acceptable risk levels [4]. Studies of this compound on Aster scaber have demonstrated that the hazard quotient remains below 100% at all pre-harvest intervals when applications follow established guidelines, confirming the safety profile of properly managed this compound applications [4]. However, research has identified that for certain crops like angelica leaves, this compound residue levels at PHI dates may exceed 80% of the MRL, potentially necessitating reassessment of established MRLs and safe use guidelines to ensure consumer protection [3].
Table 3: Documented this compound Dissipation Parameters Across Crops
| Crop | Half-Life (Days) | Dissipation Constant Range | PHRL Establishment |
|---|---|---|---|
| Angelica Leaves | 3.0-4.2 | 0.0960-0.1725 | Could not be established (residues >80% MRL at PHI) |
| Aster scaber | 3.8-4.2 | Not specified | 3.6-7.2 mg/kg (10 days before harvest) |
| Apples | Not specifically reported for this compound | Double-exponential model preferred | Methodology established |
This compound resistance has been documented in multiple mite species, including Tetranychus urticae in Western Australian apple orchards, highlighting the critical importance of resistance management strategies [6]. As a METI acaricide (IRAC Group 21A), this compound must be incorporated into structured rotation programs with non-21A mode of action products to delay resistance development [1] [2]. Application guidelines recommend limiting total 21A uses per season and avoiding consecutive applications through the implementation of treatment thresholds based on regular scouting rather than calendar-based scheduling [1]. Proper application techniques must emphasize complete coverage with particular attention to leaf undersides where mites often reside, utilizing the product's translaminar movement to maximize efficacy while potentially reducing application rates [1] [2].
This compound maintains approval under EC Regulation 1107/2009 with an expiration date of January 31, 2027, but has been classified as a Candidate for Substitution (CfS) in the European Union due to meeting two 'Persistent-Bioaccumulative-Toxic' criteria [7]. This designation necessitates heightened scrutiny of residue data and may influence future MRL establishments. In the Republic of Korea, where the PHRL framework is actively expanding, this compound is registered for use on various crops with established MRLs, though the number of PHRLs (1,241 as of January 2024) remains substantially lower than MRL registrations (12,422) [3]. Researchers establishing PHRL protocols must consult region-specific regulatory frameworks and acknowledge that MRLs and PHRLs are crop- and country-specific, requiring localized data rather than extrapolation from other regions or crops.
The establishment of scientifically robust Pre-Harvest Residue Limits for this compound requires meticulous implementation of standardized protocols encompassing field trial design, analytical method validation, dissipation kinetics modeling, and risk assessment. The presented application notes and protocols provide a comprehensive framework for researchers and regulatory scientists to generate reliable PHRL data that balances agricultural productivity with food safety imperatives. Particular attention must be paid to the crop-specific dissipation characteristics of this compound, which exhibits varying persistence patterns across different agricultural commodities. Future research directions should prioritize the validation of advanced modeling approaches such as double-exponential decay models for this compound, expansion of PHRL establishments to additional crops, and investigation of environmental factors influencing dissipation rates to enhance the predictive accuracy of pre-harvest residue management tools.
The table below summarizes the key studies that mention storage stability testing for tebufenpyrad, confirming its importance in method validation.
| Study Focus (Crop) | Storage Stability Findings | Citation |
|---|---|---|
| Aster Scaber | Recovery rates tested after 150 and 162 days of frozen storage (below -20°C). | [1] |
| Angelica Leaves | Method accuracy (including storage stability) was validated, falling within the acceptable range of 70–120% (RSD ≤ 20%). | [2] |
| General Requirement | A fully validated storage stability study in high oil content commodities was identified as a required data gap during the EU's MRL review. | [3] [4] |
The following diagram illustrates the general workflow for conducting a storage stability study, based on standard practices in the field.
The specific experimental details, while not fully elaborated in the search results, can be inferred from standard practices [2] [1]:
The table below summarizes the key dissipation parameters of tebufenpyrad from recent studies:
| Crop | Biological Half-Life (Days) | Dissipation Constant | Pre-Harvest Residue Limit (PHRL) at 10 Days | Citation |
|---|---|---|---|---|
| Aster scaber (Field 1) | 3.8 | Not Specified | 7.2 mg/kg | [1] |
| Aster scaber (Field 2) | 4.2 | Not Specified | 3.6 mg/kg | [1] |
| Angelica Leaves (Field 1) | 4.2 | 0.1451 | Not Established* | [2] |
| Angelica Leaves (Field 2) | 3.0 | 0.0960 | Not Established* | [2] |
| Angelica Leaves (Field 3) | 3.6 | 0.1725 | Not Established* | [2] |
| Angelica Leaves (Integrated) | 4.0 | 0.1600 | Not Established* | [2] |
*The study on angelica leaves concluded that a PHRL could not be established for this compound because the residue level on the pre-harvest interval date was predicted to exceed 80% of the Maximum Residue Limit (MRL), suggesting a need to reassess the safe use guidelines [2].
The following detailed methodology, adapted from a study on Aster scaber, uses LC-MS/MS for accurate quantification [1].
The dissipation of a pesticide is typically modeled using first-order kinetics. The steps below outline how to calculate the key parameters presented in the table [1] [2].
C_t is the concentration at time t, C₀ is the initial concentration, and k is the dissipation constant [1] [2].k is the slope of the linear regression of ln(C_t) against time t [2].t is the number of days before harvest [1]. This indicates the permissible residue level on that day to ensure the residue will be at or below the MRL by harvest day.While not directly related to degradation kinetics in plants, it is worth noting that this compound has demonstrated toxic effects on non-target organisms in biochemical studies. Research on porcine cells has shown that this compound can induce cell cycle arrest, disrupt calcium homeostasis in the cytosol and mitochondria, trigger apoptosis, and increase the production of reactive oxygen species [3]. These mechanisms suggest a potential for reproductive toxicity by reducing the potential for successful embryo implantation [3].
The following diagram outlines the complete workflow from field trial to the final establishment of a safety limit, integrating the key steps and calculations described above.
In the European Union, MRLs are set in accordance with Regulation (EC) No 396/2005 [1]. This regulation harmonizes MRLs for pesticides in food and feed, ensuring a high level of consumer protection. A recent review under Article 12 of this regulation focused on the pesticide This compound, leading to significant changes for several commodities [2] [3] [4].
The reassessment was triggered by identified data gaps. The applicant, Belchim Crop Protection, submitted confirmatory data, including new residue trials and a validated analytical method for animal commodities [2] [3]. The European Food Safety Authority (EFSA) evaluated these data and concluded that while some existing MRLs could be confirmed, others needed revision. An updated consumer risk assessment based on the new data indicated no intake concerns for the crops under review [2] [3].
The table below summarizes the MRL changes for key commodities, which take effect on a specified timeline [4].
Table 1: Changes to EU MRLs for this compound
| Commodity | Change to MRL | Key Reason | Applicability Note |
|---|---|---|---|
| Apricots, Peaches | Revision to a lower, specific level | New residue trial data supported a specific, lower MRL [4]. | Applies to all products placed on the market from April 28, 2025 [4]. |
| Beans (with pods), Hops | Lowered to the Limit of Determination (LOD) | Insufficient data to support the existing MRL [4]. | Exports shipped before April 28, 2025, complying with old MRLs, are not removed from the market [4]. |
| Table Grapes | Lowered to the Limit of Determination (LOD) | Insufficient data to support the existing MRL [4]. | Strictly applies to all table grapes on the market from April 28, 2025, regardless of export date [4]. |
| Raspberries | MRL confirmed via extrapolation | New residue trials on raspberries were accepted [2]. | The MRL was also extrapolated to blackberries and dewberries [2]. |
The process of setting MRLs is based on robust scientific data and follows established guidelines.
The following protocols outline the key experiments required to generate data for an MRL application, based on EU guidance documents [5].
1. Objective: To determine the magnitude of pesticide residues in or on raw agricultural commodities when used according to GAP.
2. Experimental Workflow: The logical sequence for conducting and utilizing residue trials is outlined below.
3. Detailed Methodologies:
1. Objective: To provide a validated, independent laboratory-tested method for the quantification of this compound residues in food and feed of plant and animal origin.
2. Key Requirements:
For researchers and professionals, the this compound case highlights several critical points for successful MRL applications:
This compound is a pyrazolecarboxamide acaricide and insecticide that acts as a mitochondrial electron transport inhibitor (METI) [1]. It is used to control mites on various crops, and its residue analysis is crucial for food safety compliance [2].
The general analytical workflow, from sample collection to instrumental analysis, can be summarized as follows. This process integrates common steps from multiple research studies [3] [1] [2].
The following table summarizes a validated QuEChERS method suitable for this compound [3] [1] [2].
| Step | Parameter | Description |
|---|---|---|
| Weighing | Sample Amount | Accurately weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube. |
| Extraction | Solvent | Add 10 mL of acetonitrile (ACN). |
| Process | Vortex vigorously for 1 minute. | |
| Partitioning | Salts | Add a salt mixture typically containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate [3]. |
| Process | Shake vigorously for 2 minutes, then centrifuge (e.g., 4000-6000 rpm for 5-10 min). | |
| Clean-up (d-SPE) | Sorbents | Transfer an aliquot (e.g., 1-4 mL) of the upper ACN layer to a tube containing 150 mg MgSO₄ and 25 mg PSA [1]. |
| Process | Vortex for 1 minute, then centrifuge. The supernatant is ready for analysis. |
Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) is the preferred method for accurate quantification. The parameters below are compiled from recent studies [3] [1].
| Component | Parameter | Description / Setting |
|---|---|---|
| Liquid Chromatography | Column | Reversed-phase C18 column (e.g., 250 x 4.6 mm, 4 μm) [3]. |
| | Mobile Phase | A: Water/Methanol (95:5) with 0.1% formic acid/5mM ammonium formate. B: Methanol/Water (95:5) with 0.1% formic acid/5mM ammonium formate [3]. | | | Gradient | Gradient elution from 5% B to 95% B over 10-13 minutes. | | | Flow Rate | 0.3 mL/min [3]. | | | Injection Volume | 2 μL [3]. | | Mass Spectrometry | Ionization | Electrospray Ionization (ESI) in positive mode. | | | Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). | | | Precursor Ion (Q1) | To be determined by instrument tuning. | | | Product Ions (Q2) | To be determined by instrument tuning. |
Method validation ensures reliability, and monitoring residue levels in crops is key to risk assessment.
The following table compiles typical acceptance criteria for a validated method, as demonstrated in recent analyses [1].
| Parameter | Result / Acceptable Criteria |
|---|---|
| Linearity | Correlation coefficient (r²) of ≥ 0.999 in a range of 0.005–0.5 mg/kg [1]. |
| Recovery | Rates of 94.5–111.1% [1], or 82.0–115.9% [2]. |
| Relative Standard Deviation (RSD) | Typically < 20% (often below 6.8%) [1]. |
| Limit of Quantification (LOQ) | 0.01 mg/kg is commonly achieved [1]. |
Studies on various crops show how this compound residues decrease over time, which is critical for establishing safe pre-harvest intervals.
| Crop | Initial Deposit (Day 0) | Biological Half-life | Pre-harvest Interval (PHI) | Reference |
|---|---|---|---|---|
| Angelica Leaves | Measured | 3.0 - 4.2 days | To be set based on PHRL* | [1] |
| Aster Scaber | Measured | 3.8 - 4.2 days | 7 days | [2] |
| Perilla Leaves | Measured | - | 14 days | [4] |
*PHRL: Pre-Harvest Residue Limit. A PHRL could not be established for this compound in angelica leaves due to high residue levels close to the harvest date, suggesting a need to re-evaluate usage guidelines [1].
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodological steps, feel free to ask.
This section addresses the fundamental "what" and "why" behind tebufenpyrad resistance, crucial for troubleshooting control failures.
Q1: What is this compound's mode of action, and what are the known resistance mechanisms? this compound is a mitochondrial electron transport complex I inhibitor (METI-I) [1] [2]. It disrupts cellular energy production by inhibiting electron transport during mitochondrial respiration at site I, leading to the death of mites and other pests [3]. Resistance can occur through two primary mechanisms:
Q2: How is resistance to this compound monitored and detected in mite populations? The following table summarizes key experimental protocols for resistance monitoring.
| Method | Description | Key Outputs & Metrics |
|---|---|---|
| Leaf-Dip Bioassay (Acaricide Susceptibility) | A standard method where mites are exposed to a series of acaricide concentrations on treated leaf discs [4]. | LC50 (Lethal Concentration that kills 50% of the population); Resistance Ratio (RR) = LC50 (field population) / LC50 (susceptible lab strain). An RR of 63.29 was reported in a resistant T. urticae strain [4]. |
| Molecular Genotyping (Target-Site Mutations) | Individual mites are genotyped using PCR-based methods to detect specific mutations (e.g., V103I and H107R in the PSST subunit) known to confer resistance [2]. | Presence/absence of resistance alleles; Correlation between genotype and resistant phenotype. |
| Biochemical Synergist Assay | Mites are pre-treated with enzyme inhibitors (e.g., PBO for P450s) before bioassay to determine if resistance is reduced, indicating metabolic involvement [4]. | Change in LC50 with synergist; helps identify the primary resistance mechanism. |
Q3: Does resistance to this compound confer cross-resistance to other acaricides? Yes, significant cross-resistance is well-documented among METI-I acaricides. A strain of Tetranychus urticae resistant to this compound showed >210-fold cross-resistance to pyridaben and 24.60-fold cross-resistance to fenpyroximate [4]. This underscores the importance of rotating with acaricides from different MoA groups.
This section provides actionable guidelines for preventing and managing resistance.
Q4: What are the core strategies for managing this compound resistance? Effective management requires an integrated approach:
The following diagram illustrates the logical workflow for managing resistance development.
Q5: How stable is this compound resistance in mite populations? Resistance can be stable but may decline slowly without selection pressure. A study on Tetranychus urticae showed that after 55 months (over 4.5 years) without pesticide selection, LC50 level resistance dropped from 63.29-fold to 2.41-fold. However, the population remained heterogeneous, with LC99 level resistance still at 38.03-fold, indicating a persistent resistant sub-population [4]. This slow reversion highlights the critical need for proactive management.
The available information has some limitations that you may need to address in your research:
The relationships between these mechanisms and diagnostics are summarized in the workflow below:
Regular monitoring of resistance levels and cross-resistance patterns is essential. The table below summarizes key quantitative data from field and laboratory studies for reference.
| Mite Species / Population | Resistance Factor (RF) / Observed Effect | Key Findings / Cross-Resistance Notes |
|---|---|---|
| Tetranychus urticae (Bean fields, Burdur, 2023) [6] | RF: 1.0 to 2.3-fold (this compound) | No cross-resistance with spiromesifen detected. |
| Tetranychus urticae (Stability study) [7] | RF dropped from 63.29 to 2.41-fold (LC50) after 55 months without selection. | Population remained heterogeneous; LC99 resistance was 38.03-fold. |
| Tetranychus urticae (Multi-resistant strain) [2] | P450 activity >20-fold higher. Synergism with PBO (nearly 100-fold). | Cross-resistance to pyridaben, fenpyroximate, this compound. |
| Tetranychus truncatus (Pyridaben-resistant) [8] | Resistant strain showed higher adaptability to high temperature (34–40°C). | Antioxidant enzyme gene TtPOD4 linked to heat adaptation in resistant mites. |
Effective resistance management requires a multi-pronged approach that reduces selection pressure and exploits potential fitness costs.
Rotate with Non-Cross-Resistant Acaricides
Utilize Synergists to Counteract Metabolic Resistance
Incorporate New Modes of Action and Biorational Pesticides
Exploit Potential Fitness Costs
This standard method quantifies resistance levels in field populations [6].
This assay identifies the involvement of major detoxification enzyme families [2].
Detects the H110R mutation in the PSST gene [1] [2].
Q1: A field population shows 60-fold resistance to this compound. What is the most likely mechanism, and how can I confirm it? A1: High-level resistance like this often involves metabolic detoxification by P450s and/or a target-site mutation (H110R).
Q2: Is there cross-resistance between this compound and other complex I inhibitors? A2: Yes, cross-resistance is common among METI-I acaricides (e.g., pyridaben, fenpyroximate, fenazaquin) due to their shared target site and the ability of detoxification enzymes like CYP392A11 to metabolize multiple compounds within this group [2] [5]. Avoid rotating these with each other.
Q3: Are there any fitness costs associated with this compound resistance that I can exploit? A3: Yes. Studies indicate that without continuous selection pressure, resistance levels can decline. One study found LC50 resistance dropped from 63-fold to just 2.4-fold after about 5 years in the lab, though some high-level resistant individuals may persist [7]. This supports the value of rotating MoAs.
The following table summarizes documented cross-resistance patterns between tebufenpyrad and other acaricides, based on studies of resistant mite strains (Tetranychus urticae, Tetranychus kanzawai, and Panonychus ulmi).
| Resistant Strain / Species | Acaricide Tested | Resistance Level (Resistance Factor, RF) | Primary Proposed Mechanism | Citation |
|---|
| Belgian field strain (MR-VP) Tetranychus urticae | This compound | RF: 184-fold | Metabolic (P450) | [1] [2] | | | Fenpyroximate | RF: 1,547-fold | Not metabolic (likely target-site) | [1] [2] | | | Pyridaben | RF: 5,971-fold | Metabolic (P450 & esterases) | [1] [2] | | | Fenazaquin | RF: 35-fold | Information Not Specified | [1] [2] | | Japanese strain (AKITA) Tetranychus urticae | This compound | RF: 33-fold | Information Not Specified | [3] | | | Fenpyroximate | RF: 870-fold | Information Not Specified | [3] | | | Pyridaben | RF: 1,100-fold | Information Not Specified | [3] | | Australian strain (WA) Tetranychus urticae | Pyridaben | RF: >210-fold | Information Not Specified | [4] | | | Fenpyroximate | RF: 24.6-fold | Information Not Specified | [4] | | | Chlorfenapyr | RF: 2.2-fold | Information Not Specified | [4] | | Tetranychus kanzawai | Fenpyroximate | RF: 1,265-fold | Information Not Specified | [5] | | | Pyridaben | RF: 134-fold | Information Not Specified | [5] | | | This compound | RF: 97-fold | Information Not Specified | [5] | | Panonychus ulmi (Field Populations) | Fenazaquin | RR: 3.1 to 13.6-fold | Suggested: selection pressure from other METIs | [6] |
Resistance to this compound and other METI-acaricides primarily arises through two key mechanisms:
The diagram below illustrates how these mechanisms confer resistance.
For researchers needing to investigate these mechanisms, here are summaries of standard methodologies cited in the literature.
This is a fundamental method for determining baseline toxicity and calculating Resistance Factors (RF).
LC50 (resistant strain) / LC50 (susceptible strain) [1] [6] [4].These experiments help identify the involvement of metabolic enzymes in resistance.
This advanced genetic technique is used to isolate the phenotypic effect of a specific resistance mutation from other potential mechanisms in a strain's genome.
Researchers have observed an unexpected fragment ion at m/z 187 in the MS/MS spectra of deprotonated Tebufenpyrad ([M-H]⁻ at m/z 332) when using electrospray ionization (ESI) in negative mode [1] [2]. This was initially puzzling as the ion contains more oxygen atoms than the parent ion.
The mechanism for its formation was identified as the attachment of a carbon dioxide (CO₂) molecule to a primary fragment ion [1] [2].
The table below summarizes the key ions involved in this process.
| Ion (m/z) | Role / Description | Elemental Composition (from [1]) |
|---|---|---|
| 332 | Deprotonated this compound ([M-H]⁻) | - |
| 143 | Primary fragment ion (deprotonated pyrazole) | C₇H₅ClN₂O⁻ |
| 187 | CO₂ adduct ion (pyrazole carboxylate anion) | C₈H₅ClN₂O₃⁻ |
This process can be visualized in the following fragmentation workflow:
The following methodology is adapted from the research that identified this phenomenon [1].
How do I minimize the formation of the CO₂ adduct ion? The CO₂ is derived from the residual atmosphere in the instrument. Ensuring good vacuum integrity and using high-purity collision gases may help, but this adduct might still form under standard operating conditions [1]. The key is to be aware of its origin to avoid misidentification.
Could this CO₂ adduct formation be a source of error in my analysis? Yes. This ion could lead to misidentification if you mistakenly assume it comes directly from the parent molecule. It might be incorrectly interpreted as a fragment containing a carboxylic acid or ester group native to the analyte [1]. Always verify proposed structures with accurate mass data.
Is this phenomenon specific to this compound? No, the study found that Tolfenpyrad (a structurally related pyrazole acaricide) exhibits the same behavior, generating an identical CO₂ adduct ion at m/z 187 [3] [1]. This suggests the phenomenon may apply to other pesticides containing a similar pyrazole functional group.
For researchers, understanding its fundamental characteristics is the first step in designing experiments to mitigate its water quality impacts.
| Property | Description / Value | Key Research Implications |
|---|---|---|
| Chemical Classification | Pyrazolecarboxamide acaricide/insecticide [1] [2] | Informs structure-activity relationship and potential for molecular modification. |
| Mode of Action | Mitochondrial Complex I electron transport inhibitor [3] [1] [2] | Suggests primary cellular target; relevant for assessing mitochondrial toxicity in non-target species. |
| Water Solubility | 2.39 mg/L (at 20°C, pH 7) [1] [2] | Indicates potential for leaching and surface water contamination. |
| Octanol-Water Partition Coefficient (Log P) | 4.93 [1] | High lipophilicity suggests potential for bioaccumulation in aquatic organisms. |
| Primary Toxicological Concerns | - Neurotoxicity (dopaminergic neuronal cells) [3]
Here are detailed methodologies from published studies investigating this compound's toxicity, which can be adapted for further research.
This protocol is based on a study that demonstrated this compound induces mitochondrial dysfunction and oxidative damage in dopaminergic neuronal cells [3].
Cell Line: Rat immortalized mesencephalic dopaminergic neuronal cells (N27 cells) [3].
Culture Conditions: Grow cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 50 units/mL penicillin, and 50 μg/mL streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO₂ [3].
Treatment Paradigm:
Key Experimental Endpoints and Methods:
This protocol is based on a study investigating the effects of this compound on mammalian implantation models [4].
Cell Lines: Porcine trophectoderm (pTr) and uterine luminal epithelial (pLE) cells [4].
Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium/F-12 (DMEM/F-12) supplemented with 10% FBS [4].
Treatment Paradigm:
Key Experimental Endpoints and Methods:
Monitoring this compound levels is crucial for environmental fate studies. Here is a validated method for its extraction and quantification in plant matrices like angelica leaves [5].
The diagram below synthesizes the key mechanistic findings from the cited studies, illustrating the proposed signaling pathway that leads to cellular damage.
Q1: What are the critical physicochemical properties of this compound that influence its water quality impact? The most critical properties are its low water solubility (2.39 mg/L) and high lipophilicity (Log P = 4.93) [1]. This combination suggests this compound has a high potential to adsorb to organic matter in sediments and bioaccumulate in aquatic food webs, leading to chronic exposure even if water column concentrations are low.
Q2: What are the most sensitive endpoints to assess this compound toxicity in aquatic organisms and mammalian models? Based on current research, the most sensitive endpoints are related to mitochondrial function [3] [4]. You should design experiments to measure:
Q3: I need to detect and quantify this compound residues in environmental water samples. What is a reliable analytical method? A robust approach involves solid-phase extraction (SPE) followed by LC-MS/MS analysis. While the provided method is for plants [5], it can be adapted for water. For water samples, a larger volume should be passed through the SPE cartridge. Using a matrix-matched calibration and an isotopically labeled internal standard for this compound, if available, is highly recommended to ensure accuracy and precision by correcting for matrix effects and recovery losses.
For a quick overview, the table below summarizes the key characteristics of Tebufenpyrad.
| Property | Description |
|---|---|
| Chemical Type | Pyrazolecarboxamide insecticide/acaricide [1] |
| Mode of Action | Mitochondrial Complex I electron transport inhibitor (IRAC Group 21A) [1] |
| Key Use Cases | Apples, pears, strawberries, ornamentals, hops; controls mites (e.g., Tetranychus spp.) and aphids [1] |
| EU Approval Status | Approved until January 31, 2027; candidate for substitution [1] |
| Water Solubility | 2.39 mg/L (at 20°C, pH 7) [1] |
| Log P (Octanol-Water) | 4.93 [1] |
| Environmental Stability | Moderately persistent (DT50 up to 74.4 days) [2] |
This compound's toxicity extends beyond its target pests. The following table summarizes its effects on various non-target organisms.
| Organism / System | Observed Effects | Key Findings & Proposed Mechanisms |
|---|
| Mammalian Cells (Porcine Trophectoderm & Uterine Epithelial) | • Impaired cell viability & proliferation • Induction of apoptosis & oxidative stress (ROS production) • Cell cycle arrest • Disruption of intracellular calcium homeostasis • Altered MAPK signaling pathways • Inhibited cell migration [2] | • Viability reduced to ~80% at 20 nM in vitro [2]. • Mechanisms involve oxidative stress → disrupted Ca²⁺ signaling → activation of apoptotic pathways → impaired cellular functions crucial for embryo implantation [2]. | | Fish | • Developmental toxicity • High acute toxicity [2] | Considered one of the most toxic pesticides to fish according to the European Food Safety Authority (EFSA) [2]. | | Aquatic Environment | Environmental contamination | Detected in river water at concentrations up to 0.337 mg/L [2]. | | Crops (Residue Persistence) | Residues in food products | • Detected in angelica leaves; half-life of 3.0-4.2 days [3]. • Found in strawberries as part of "multi-residue" mixtures [4]. |
Here are detailed methodologies for key experiments investigating this compound's cytotoxicity, based on the cited studies.
This protocol is used to assess fundamental cytotoxic responses [2].
This method is used to visualize the disruption of calcium homeostasis [2].
The diagram below illustrates the key cellular events and signaling pathways implicated in this compound's toxicity in mammalian cells, based on the research.
Q1: At what concentration does this compound begin to show significant effects in cellular models? A1: In porcine trophectoderm (pTr) and uterine epithelial (pLE) cells, a significant reduction in cell viability (to approximately 80%) was observed at a concentration as low as 20 nM after 48 hours of treatment. Effects like apoptosis and oxidative stress became more pronounced at higher doses within the tested range (0-10,000 nM) [2].
Q2: What is the environmental persistence of this compound, and where has it been detected? A2: this compound is moderately persistent in the environment, with a reported DT50 (half-life) of up to 74.4 days. It has been detected in various environmental matrices, including river water (up to 0.337 mg/L), soil, human urine, and food items like vegetables and chili peppers [2].
Q3: How does this compound's toxicity compare to other similar pesticides? A3: While direct comparative data is limited in the provided results, this compound is flagged by the European Food Safety Authority as one of the most toxic pesticides for fish [2]. Its mechanism as a mitochondrial complex I inhibitor is shared with other pesticides like pyridaben and tolfenpyrad, which also show neurotoxic and hepatotoxic potential in non-target organisms [5] [6].
Q4: My research involves residue analysis in plants. What is the dissipation pattern of this compound? A4: A study on angelica leaves reported a biological half-life for this compound between 3.0 and 4.2 days across different field sites. This dissipation data is critical for establishing Pre-Harvest Residue Limits (PHRLs) to ensure food safety, though one study concluded that a PHRL could not be established for angelica leaves due to high residue levels close to harvest [3].
Q1: What are the documented sublethal effects of Tebufenpyrad on arthropod populations? Sublethal exposure to this compound can cause significant effects that are not immediately fatal but impact population health and growth over time. Key findings from studies on the Two-Spotted Spider Mite (Tetranychus urticae) are summarized below [1].
| Life Stage Treated | Concentration | Prolonged Developmental Time (vs. control) | Reduced Intrinsic Rate of Increase (rm) |
|---|---|---|---|
| Egg | 2.0 mg/L | +1 day | 0.258 (control: 0.307) |
| Larva | 2.5 mg/L | +1 day | 0.278 (control: 0.307) |
| Protonymph | 2.5 mg/L | +2 days | 0.207 (control: 0.307) |
| Deutonymph | 4.0 mg/L | +2 days | 0.209 (control: 0.307) |
In addition to the effects on development and population growth rate, this compound exposure also leads to reduced longevity and fertility in female survivors, and significantly alters the age distribution of the offspring, further destabilizing population structure [1].
Q2: What is the primary mode of action of this compound, and could this explain its sublethal neurotoxic effects? this compound is a mitochondrial electron transport inhibitor (METI), specifically targeting mitochondrial complex I. This mode of action is shared with the known neurotoxin rotenone [2] [3].
Studies on rat dopaminergic neuronal cells (N27 cells) demonstrate that this compound exposure rapidly initiates a cascade of mitochondrial dysfunction [2]:
These findings indicate that the sublethal effects observed in pests and non-target species may stem from this fundamental disruption of cellular energy production and increased oxidative stress.
Q3: What are the ecotoxicological effects of this compound on freshwater model systems? this compound can have wide-ranging and species-specific effects on aquatic communities. The following data is based on indoor freshwater system models [4].
| Organism / Parameter | Observed Effect | NOEC (TWA-based) | LOEC (TWA-based) |
|---|---|---|---|
| Shrimp (Neocaridina palmata) | Population suppression | 0.67 μg/L | 2.33 μg/L |
| Shrimp (via chitobiase activity) | Physiological impact | 1.41 μg/L | ≤ 5.64 μg/L |
| Macrophyte (Ceratophyllum demersum) | Population suppression | - | - |
| Phytoplankton | Population suppression | - | - |
| Snail (Physa fontinalis) | Population stimulation | - | - |
| Cladoceran (Simocephalus vetulus) | Population stimulation | - | - |
| Bacterial Community | Alters flora (stimulates nitrate reducers, suppresses cellulolysis) | - | - |
| Water Quality | Deterioration (lowers DO, pH; alters nutrient levels) | - | - |
Protocol 1: Life-Table Assay for Sublethal Effects on Mites This methodology is used to quantify sublethal effects on development and population parameters [1].
The workflow for this assay is outlined below.
Protocol 2: Assessing Mitochondrial Dysfunction in Neuronal Cells This in vitro protocol is used to investigate the neurotoxic mechanisms of this compound [2].
The following diagram illustrates the key steps in the mitochondrial dysfunction assay.
The diagram below synthesizes the key neurotoxic mechanism of this compound, linking molecular initiation to cellular consequences [2].
METI (Mitochondrial Electron Transport Inhibitor) acaricides disrupt energy production in mites. They are primarily categorized by the specific complex they inhibit within the mitochondrial membrane.
| Active Ingredient | Primary Target Complex | Status/Notes |
|---|---|---|
| Tebufenpyrad | Complex I (NADH dehydrogenase) [1] | Not available for greenhouse use in some regions [1]. |
| Fenazaquin | Complex I (NADH dehydrogenase) [1] | - |
| Fenpyroximate | Complex I (NADH dehydrogenase) [1] | - |
| Pyridaben | Complex I (NADH dehydrogenase) [1] | - |
| Acequinocyl | Complex III (cytochrome bc₁) [1] | - |
| Bifenazate | Complex III (Qo site) [1] | Considered a pro-miticide that requires metabolic activation [1]. |
The relationship between these acaricides and their mechanisms is summarized in the diagram below:
A significant challenge with METI acaricides is pest resistance. Spider mites, known for high genetic variability and detoxification enzymes, develop resistance rapidly [2]. Resistance to this compound and other Complex I inhibitors is documented across mite species.
This compound poses risks to non-target organisms, as shown in the table below:
| Organism / System | Observed Effect | Experimental Context |
|---|---|---|
| Porcine Trophectoderm & Uterine Cells | Induced cell cycle arrest, disrupted calcium homeostasis, increased ROS, and impaired cell migration [5]. | In vitro study to assess reproductive toxicity potential. Cell viability and biochemical changes were measured. |
| Freshwater Aquatic Microcosms | NOEC (No Observed Effect Concentration) for shrimp (Neocaridina palmata) was 0.67 μg/L (based on wet weight). Suppressed macrophytes and phytoplankton, altered bacterial communities, and led to water quality deterioration [6]. | Indoor microcosm study with a single this compound application. Populations of shrimp, snails, plants, and plankton were monitored; water chemistry and bacterial flora were analyzed. |
Persistence in crops is a key consideration. A study on angelica leaves found the biological half-life of this compound ranged from 3.0 to 4.2 days across different field sites [7]. This is comparable to the fungicide penthiopyrad under the same conditions, indicating moderate field persistence.
The table below summarizes key experimental findings that demonstrate cross-resistance between tebufenpyrad and pyridaben.
| Resistant Strain (Source Pest) | Selection Agent | Cross-Resistance Level | Primary Identified Mechanism(s) | Citation |
|---|---|---|---|---|
| Two-spotted spider mite (Tetranychus urticae) from apples | This compound | >210-fold to Pyridaben | Not specified in the study | [1] |
| Citrus red mite (Panonychus citri) | Pyridaben | Cross-resistance to this compound confirmed | Target-site mutation (H107R and V103I in PSST subunit) | [2] |
| Two-spotted spider mite (Tetranychus urticae) multi-resistant strain | Field selection (this compound) | High cross-resistance to Pyridaben and Fenpyroximate | Elevated cytochrome P450 activity (metabolic detoxification) | [3] |
| Kanzawa spider mite (Tetranychus kanzawai) | Independent strains | Monogenic inheritance of resistance to both | Single gene controlling resistance to each, with different dominance levels | [4] |
The primary reason for this cross-resistance is that both this compound and pyridaben are classified as Mitochondrial Electron Transport Inhibitors (METI-I) that target Complex I [5] [3] [6]. They disrupt cellular respiration by binding to the same general target—the NADH-coenzyme Q reductase region in the mitochondrial membrane—which inhibits ATP production and leads to pest death [5].
The following experiments provide the data supporting the cross-resistance summary.
The diagram below illustrates the two main mechanisms—target-site and metabolic resistance—that lead to cross-resistance between this compound and pyridaben.
The evidence has critical implications for professionals in the field:
The following table summarizes key experimental findings comparing the toxicity of this compound and Pyridaben, both classified as mitochondrial complex I inhibitors, in rat dopaminergic neuronal cells (N27 cells) [1].
| Parameter | This compound | Pyridaben | Experimental Context |
|---|---|---|---|
| Cytotoxicity (EC₅₀) | 3.98 μM | 3.77 μM | 3-hour exposure in N27 cells [1] |
| Impact on Mitochondrial Respiration | Rapid, dose-dependent suppression | Rapid, dose-dependent suppression | Similar potent inhibition of basal oxygen consumption rate (OCR) [1] |
| Reactive Oxygen Species (ROS) Generation | Induced | Induced | 3 μM exposure caused significant oxidative stress [1] |
| Mitochondrial Morphology Changes | Reduced length & increased circularity | Reduced length & increased circularity | 3 μM exposure induced abnormal, fragmented structures [1] |
| ATP Production | Decreased | Decreased | Loss of cellular ATP linked to mitochondrial respiration inhibition [1] |
| Primary Molecular Target | Mitochondrial Complex I | Mitochondrial Complex I | IRAC MoA classification 21A [2] [1] |
The data in the table above was generated using the following key experimental protocols, which can serve as a reference for your own laboratory work [1]:
This compound and Pyridaben exert their toxicity primarily by inhibiting mitochondrial Complex I (NADH:ubiquinone oxidoreductase). The following diagram illustrates the key signaling pathways and cellular consequences leading to neurotoxicity, based on the experimental findings [1].
This mechanism is notably similar to that of the known neurotoxicant rotenone, which is also a potent Complex I inhibitor and has been linked to Parkinson's pathology in animal models and epidemiological studies [1].
The table below summarizes quantitative data on the residue decline of this compound and one other pesticide from a controlled study. The half-life (the time required for the pesticide concentration to reduce by half) is a standard measure for comparing residue decline rates.
| Pesticide | Crop | Half-Life (Days) | Application Rate | Key Study Findings |
|---|---|---|---|---|
| This compound [1] | Angelica leaves | 3.0 - 4.2 | 10% EC, diluted 2000X | Residue dissipation follows first-order kinetics; half-life varied across three different field sites. |
| Penthiopyrad [1] | Angelica leaves | 2.6 - 4.0 | 20% EC, diluted 2000X | Compared with this compound in the same study; showed a slightly shorter half-life in integrated results. |
The data shows that under the same experimental conditions, the decline rates of this compound and Penthiopyrad were very similar, with Penthiopyrad degrading slightly faster on average [1].
For the data presented above, here is the detailed methodology from the source study [1].
Field Trial Design: The study was conducted in three different geographic locations in the Republic of Korea (Sancheong-gun, Jeonju-si, Jecheon-si) to account for climatic variations. At each site, angelica leaves (Angelica acutiloba Kitagawa) were cultivated with a planting density of 30 × 30 cm. Treatment areas were a minimum of 10 m² with buffer zones of at least 1 meter between replicates [1].
Pesticide Application: Commercial products of This compound 10% EC and Penthiopyrad 20% EC were used. Both were diluted 2000 times (e.g., 10 mL of product in 20 L of total solution) and applied to the treatment groups. The design included three replicates for the treatment groups and one replicate for the control group for each pesticide [1].
Sample Analysis:
The decline rate of a pesticide is not an intrinsic property but is influenced by a complex interplay of factors. The following diagram outlines the key elements that determine the residue decline rate, based on the experimental protocols and general principles found in the search results [2] [1].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard